
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride is a synthetic organic compound belonging to the class of guanidines Guanidines are characterized by the presence of a central guanidine group (C=N-C=N-C) linked to two amine groups (NH2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diaminomethylidene)-2-octylguanidine;hydrochloride typically involves the reaction of octylamine with cyanoguanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions include maintaining a temperature of around 50-60°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of high-pressure homogenization and ultrasonication techniques can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted guanidines.
Wissenschaftliche Forschungsanwendungen
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Diaminomethylidene)-2-octylguanidine;hydrochloride involves its interaction with cellular targets, leading to various biological effects. The compound is known to inhibit the activity of certain enzymes, such as glycogen phosphorylase, which plays a crucial role in glycogenolysis. This inhibition results in reduced glucose production and increased glucose uptake by peripheral tissues. Additionally, the compound can induce autophagy and apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metformin: 1-(Diaminomethylidene)-3,3-dimethylguanidine, widely used as an antidiabetic agent.
Phenformin: 1-(Diaminomethylidene)-2-(2-phenylethyl)guanidine, known for its antidiabetic and potential anticancer properties.
1-(2,6-Dichlorophenyl)biguanide hydrochloride: Investigated for its antimicrobial and anticancer activities.
Uniqueness
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its long alkyl chain enhances its lipophilicity, allowing for better cellular uptake and interaction with lipid membranes. This property distinguishes it from other guanidine derivatives and contributes to its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
101491-44-5 |
|---|---|
Molekularformel |
C10H24ClN5 |
Molekulargewicht |
249.78 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-2-octylguanidine;hydrochloride |
InChI |
InChI=1S/C10H23N5.ClH/c1-2-3-4-5-6-7-8-14-10(13)15-9(11)12;/h2-8H2,1H3,(H6,11,12,13,14,15);1H |
InChI-Schlüssel |
KUXDDCZUGHZCEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN=C(N)N=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
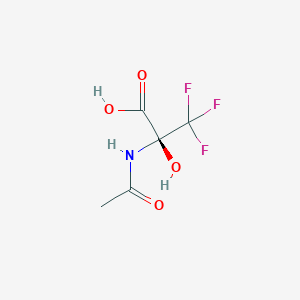
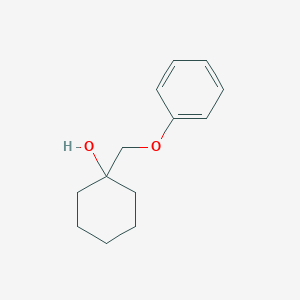

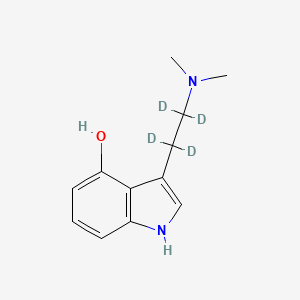
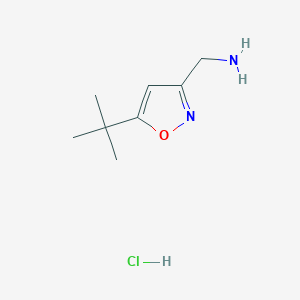

![8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)
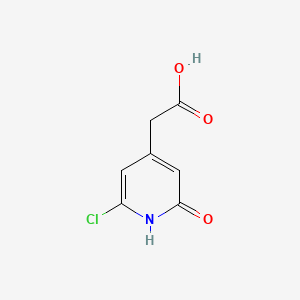

![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
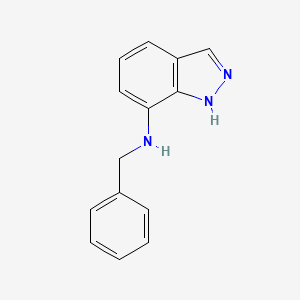
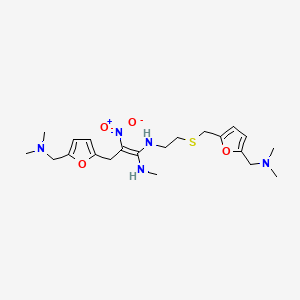
![[(1E)-1-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]-2-oxoethyl] acetate](/img/structure/B13445800.png)
